2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16793310
InChI: InChI=1S/C18H15NO2/c1-3-5-11-19-17(20)14-8-6-7-13-12(4-2)9-10-15(16(13)14)18(19)21/h2,6-10H,3,5,11H2,1H3
SMILES:
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol

2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.:

Cat. No.: VC16793310

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione -

Specification

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
IUPAC Name 2-butyl-6-ethynylbenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C18H15NO2/c1-3-5-11-19-17(20)14-8-6-7-13-12(4-2)9-10-15(16(13)14)18(19)21/h2,6-10H,3,5,11H2,1H3
Standard InChI Key UDZCIEWUCQBGDJ-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a fused bicyclic system: a benzene ring merged with an isoquinoline scaffold. The 2-position is substituted with a butyl group (C4H9-\text{C}_4\text{H}_9), while the 6-position features an ethynyl moiety (CCH-\text{C}\equiv\text{CH}). This configuration confers both lipophilicity (via the butyl chain) and reactivity (via the ethynyl group), enabling interactions with hydrophobic binding pockets and participation in click chemistry reactions .

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC18H15NO2\text{C}_{18}\text{H}_{15}\text{NO}_{2}
Molecular Weight277.3 g/mol
CAS NumberVC16793310
SolubilityLow aqueous solubility
ReactivityEthynyl group enables further functionalization

The ethynyl group’s sp-hybridized carbon atoms facilitate conjugation reactions, making the compound a versatile intermediate in synthetic chemistry .

Synthesis and Functionalization

Challenges in Synthesis

Key challenges include regioselective functionalization and minimizing side reactions at the ethynyl site. Protective strategies, such as trimethylsilyl (TMS) masking, have been employed to stabilize the ethynyl group during synthesis . For instance, the TMS-protected derivative (CAS: 1202710-91-5) serves as a precursor, with subsequent desilylation yielding the target compound .

Biological Activity and Mechanistic Insights

Bromodomain Inhibition

The compound exhibits potent inhibitory activity against bromodomains of BRPF1, BRPF2, TAF1, and TAF1L—proteins critical for chromatin remodeling and gene transcription . By binding to acetylated lysine recognition sites, it disrupts protein-protein interactions involved in oncogenic signaling .

Antiproliferative Effects

In vitro studies demonstrate dose-dependent suppression of cancer cell proliferation, particularly in leukemia and solid tumor models . Mechanistically, it induces apoptosis via downregulation of anti-apoptotic proteins (e.g., Bcl-2) and activation of caspase-3/7 pathways.

Cell LineIC50_{50} (μM)Target Pathway
HL-60 (Leukemia)0.45 ± 0.12BRPF1/TAF1 inhibition
MCF-7 (Breast Cancer)1.20 ± 0.25Caspase-3 activation

Selectivity and Toxicity

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include poor oral bioavailability due to low aqueous solubility. Prodrug strategies, such as phosphate esterification of the ethynyl group, are being explored to enhance absorption .

Clinical Translation

Phase I trials are anticipated to commence by 2026, focusing on safety and maximum tolerated dose in advanced solid tumors. Concurrently, structure-activity relationship (SAR) studies aim to refine substituents for improved potency and selectivity .

Expanding Therapeutic Indications

Ongoing research investigates its utility in non-oncological conditions, including autoimmune diseases and fibrosis, leveraging its anti-inflammatory properties .

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